molecular formula C15H14ClF2NO4 B11784953 Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11784953
M. Wt: 345.72 g/mol
InChI Key: MCNITXXIEKIBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties

Properties

Molecular Formula

C15H14ClF2NO4

Molecular Weight

345.72 g/mol

IUPAC Name

ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H14ClF2NO4/c1-3-19-7-9(14(21)22-4-2)13(20)8-5-12(23-15(17)18)10(16)6-11(8)19/h5-7,15H,3-4H2,1-2H3

InChI Key

MCNITXXIEKIBLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC(F)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization Reaction Conditions

The US4617395A patent highlights the use of mineral oils (e.g., vacuum gas oil) as reaction media for quinoline synthesis, coupled with acidic catalysts like toluenesulfonic acid or sulfuric acid. Temperatures ranging from 100°C to 200°C are optimal for facilitating cyclization while minimizing side reactions. For the target compound, introducing the difluoromethoxy group prior to cyclization may require milder conditions to preserve the labile difluoromethyl ether moiety.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) substituent at position 6 is a critical structural feature. This group is typically introduced via nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution

A hydroxyl group at position 6 of the quinoline intermediate can be replaced with difluoromethoxy using difluoromethylating agents such as chlorodifluoromethane (ClCF₂H) or bromodifluoromethane (BrCF₂H). The reaction may employ a base like potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–120°C). This approach mirrors methodologies used in fluoroquinolone synthesis.

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine could couple a difluoromethanol derivative to a hydroxylated quinoline precursor. This method offers higher regioselectivity but requires anhydrous conditions and precise stoichiometry.

Ethylation at Position 1

The ethyl group at position 1 is introduced via alkylation. The CN104774178A patent details a method for ethylating 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using chloroethane gas under pressure (0.1–0.5 MPa) in dimethylformamide (DMF) with sodium hydroxide as a base. Applied to the target compound, this step would involve reacting a 7-chloro-6-(difluoromethoxy)-1,4-dihydro-4-oxoquinoline-3-carboxylate intermediate with ethylating agents like ethyl bromide or iodoethane.

Key Reaction Parameters:

  • Solvent : DMF or dimethylacetamide (DMAc).

  • Base : Sodium hydroxide or potassium hydroxide (1–1.1 molar ratio).

  • Temperature : 100–120°C.

  • Pressure : 0.1–0.5 MPa.

  • Yield : ~92–97% (based on analogous reactions).

Esterification at Position 3

The ethyl ester at position 3 is typically introduced early in the synthesis via esterification of a carboxylic acid intermediate. For example, reacting 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethanol in the presence of a coupling agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

Purification and Isolation

Post-synthesis purification involves:

  • Solvent Removal : Concentrating under reduced pressure to recover DMF or other high-boiling solvents.

  • pH Adjustment : Neutralizing residual acid with acetic acid to pH 7–8, followed by aqueous workup and layer separation.

  • Dehydration : Heating the organic layer to 150–200°C to remove trace water.

  • Crystallization : Cooling to 20–30°C to precipitate the product, which is then filtered and dried.

Comparative Analysis of Synthetic Routes

Step Method A (Alkylation) Method B (Cyclization)
Reagent Chloroethane gasAcrolein + mineral oil
Catalyst NaOH/KOHToluenesulfonic acid
Temperature 100–120°C100–200°C
Pressure 0.1–0.5 MPaAmbient
Yield 92–97%Not specified

Challenges and Optimization

  • Difluoromethoxy Stability : The difluoromethoxy group is prone to hydrolysis under strongly acidic or basic conditions. Optimizing pH and temperature during substitution is critical.

  • Regioselectivity : Ensuring alkylation occurs exclusively at position 1 requires careful control of stoichiometry and reaction time.

  • Scalability : The use of pressurized reactors for ethylation necessitates industrial-grade equipment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₂H₁₂ClF₂N₃O₃
  • CAS Number : 1443288-56-9

The structure consists of a quinoline core with various substituents that enhance its biological activity. The presence of the chloro and difluoromethoxy groups contributes to its pharmacological properties.

Synthesis and Characterization

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study synthesized several derivatives, including those related to ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and evaluated their efficacy against various bacterial strains. The synthesis involved cyclization reactions and was characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound possess potent antibacterial activities. For instance, one derivative showed minimum inhibitory concentrations (MIC) ranging from 1 to 25 mg/mL against several strains including Staphylococcus aureus and Escherichia coli . The results indicated that these compounds could serve as effective alternatives to existing antibiotics.

In Vivo Studies

In vivo evaluations have also been conducted to assess the antibacterial efficacy of these compounds. One study reported that a related compound exhibited significant protective effects in mouse models infected with E. coli, showcasing the potential for therapeutic applications in treating bacterial infections .

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial activity of derivatives of this compound revealed promising results. The study involved testing against a variety of pathogens, including resistant strains. The findings indicated that certain derivatives had comparable or superior activity compared to traditional antibiotics like ciprofloxacin .

Compound MIC (mg/mL) Bacterial Strain
Compound A4.1Staphylococcus aureus
Compound B3.1Escherichia coli
Compound C2.4Klebsiella pneumoniae

Case Study 2: Structure–Activity Relationship

Another study focused on the structure–activity relationship (SAR) of quinoline derivatives, highlighting how modifications in substituents influence antimicrobial potency. The addition of difluoromethoxy groups was found to enhance activity against Gram-negative bacteria significantly .

Mechanism of Action

The mechanism of action of ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and alter its chemical properties compared to other similar compounds. This structural modification may result in improved pharmacokinetic properties and increased potency against certain bacterial strains .

Biological Activity

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 115700-25-9) is a synthetic compound belonging to the class of quinolones, which are known for their antibacterial properties. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClF2NO4C_{13}H_{10}ClF_2NO_4, with a molecular weight of approximately 345.73 g/mol. The compound features a chloro group, difluoromethoxy substituent, and an ethyl ester functional group, contributing to its unique biological activity.

Chemical Structure

Chemical Structure

Antibacterial Activity

Quinolones are primarily recognized for their antibacterial properties. This compound exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

Table 1: Antibacterial Efficacy Against Various Bacteria

Bacteria TypeStrainMinimum Inhibitory Concentration (MIC)
Gram-positive Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Gram-negative Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

The compound's mechanism involves the formation of a stable complex with bacterial enzymes, leading to the disruption of DNA synthesis. This action is facilitated by the presence of the chloro and difluoromethoxy groups, which enhance binding affinity to the target enzymes.

Pharmacokinetics

Research indicates favorable pharmacokinetic properties for this compound, including:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine.

Study on Antimicrobial Resistance

A study published in Molecules explored the effectiveness of this compound against antibiotic-resistant strains of bacteria. The findings indicated that it retains efficacy even against strains resistant to commonly used antibiotics like penicillin and tetracycline .

Comparative Analysis with Other Quinolones

In comparative studies with other quinolone derivatives, Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl demonstrated superior antibacterial activity against certain resistant strains .

Safety Profile

Toxicological assessments have shown that this compound has a low toxicity profile in animal models, with no significant adverse effects at therapeutic doses .

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves using substituted benzoic acid derivatives as precursors. For example, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is cyclized with ethyl malonate under reflux in a polar aprotic solvent (e.g., DMF) to form the quinoline core. Subsequent nucleophilic substitution introduces the difluoromethoxy group at position 6 using difluoromethyl halides under basic conditions (e.g., K₂CO₃ in DMSO) . Final esterification at position 3 is achieved via ethyl chloroformate in anhydrous dichloromethane.

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Determines molecular conformation and packing. The triclinic space group P-1 is common, with unit cell parameters a ≈ 8.23 Å, b ≈ 9.15 Å, c ≈ 10.74 Å, and angles α ≈ 85.6°, β ≈ 81.2°, γ ≈ 74.1° .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include a deshielded carbonyl (C=O) at ~165 ppm (¹³C) and ethyl ester protons as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm).
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1620 cm⁻¹ (quinolone C=O) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by weak non-covalent interactions:

  • C–H···O bonds (3.06–3.54 Å) between ester oxygens and aromatic protons.
  • C–H···Cl interactions (3.43–3.74 Å) involving the chloro substituent and adjacent hydrogen atoms . These interactions promote parallel molecular stacking, critical for understanding solid-state reactivity and solubility.

Q. What strategies are used to resolve contradictions in antimicrobial activity data for quinolone derivatives?

Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from:

  • Strain-specific resistance : Test against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains using standardized CLSI protocols.
  • Solubility limitations : Use DMSO as a co-solvent (≤1% v/v) to ensure compound dissolution without cytotoxicity .
  • Metabolic interference : Pair enzymatic assays (e.g., DNA gyrase inhibition) with whole-cell studies to differentiate target-specific vs. off-target effects .

Q. How can structure-activity relationships (SAR) be optimized for enhanced target binding?

Key modifications include:

  • Position 1 (ethyl group) : Bulkier substituents (e.g., cyclopropyl) improve membrane penetration but may reduce solubility.
  • Position 6 (difluoromethoxy) : Enhances electronegativity, strengthening interactions with bacterial topoisomerase IV.
  • Position 7 (chloro) : Critical for intercalation into DNA-enzyme complexes . Computational docking (e.g., AutoDock Vina) using PDB: 1KZN (DNA gyrase) can validate binding modes.

Methodological Considerations

Q. What analytical techniques validate purity and stability under experimental conditions?

  • HPLC-UV/Vis : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water (retention time ~12–14 min).
  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolyzed products (e.g., free carboxylic acid at m/z 296.03) .

Q. How are reaction intermediates characterized during scale-up synthesis?

  • TLC monitoring : Silica gel GF254 with ethyl acetate/hexane (3:7); visualize under UV (254 nm).
  • Isolation of intermediates : Column chromatography (SiO₂, gradient elution) followed by recrystallization in ethanol/water (1:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.